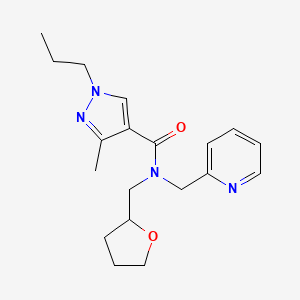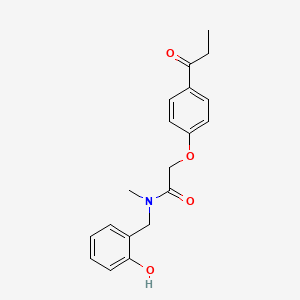![molecular formula C14H25N3O3S B5905513 (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol](/img/structure/B5905513.png)
(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol is a complex organic compound with a unique structure that includes a thiolane ring, a pyrazole moiety, and an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the pyrazole moiety, and the attachment of the ethylamino group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole moiety can be reduced under specific conditions.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the pyrazole moiety can lead to partially or fully reduced pyrazole derivatives.
Applications De Recherche Scientifique
(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiolane and pyrazole-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The thiolane ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiolane and pyrazole derivatives, such as:
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
What sets (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from chemical synthesis to drug development.
Propriétés
IUPAC Name |
(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-4-16(13-9-21(19,20)10-14(13)18)6-5-7-17-12(3)8-11(2)15-17/h8,13-14,18H,4-7,9-10H2,1-3H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJTYMAUKMZKDN-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN1C(=CC(=N1)C)C)C2CS(=O)(=O)CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCN1C(=CC(=N1)C)C)[C@H]2CS(=O)(=O)C[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5905438.png)
![[1-({1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]piperidin-4-yl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5905448.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5905469.png)
![(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B5905472.png)

![1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid](/img/structure/B5905475.png)
![4-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B5905481.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5905488.png)
![2-(1-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B5905489.png)
![N-ethyl-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905496.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]propan-1-amine](/img/structure/B5905502.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5905516.png)
